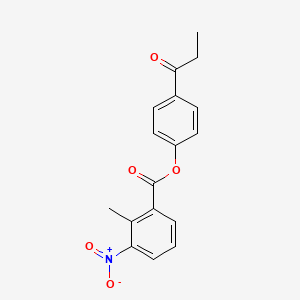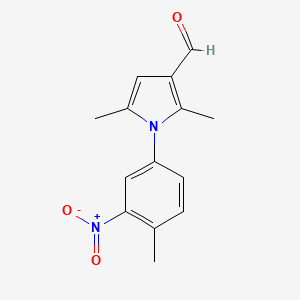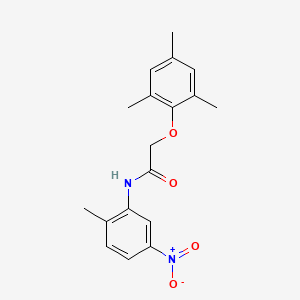
N-cyclopropyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea (CPPU) is a synthetic plant growth regulator that has been extensively studied for its potential applications in agriculture. CPPU is a member of the N-phenyl-N'-alkylurea family of compounds, which are known to promote cell division and differentiation in plants.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is not fully understood, but it is believed to involve the activation of cell division and differentiation pathways in plants. This compound may also act as a cytokinin, a class of plant hormones that regulate cell division and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of cytokinins and other plant hormones in treated plants. It also promotes the accumulation of sugars and other metabolites, which can improve fruit quality. This compound has also been shown to enhance the activity of antioxidant enzymes, which can help plants resist abiotic stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has several advantages for use in lab experiments, including its ability to promote cell division and differentiation in a variety of plant species. However, it is important to note that this compound can have variable effects depending on the plant species and the application method used. In addition, this compound can be expensive and difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for research on N-cyclopropyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea. One area of interest is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another area of interest is the identification of new plant species that are responsive to this compound treatment. Finally, there is potential for the development of new formulations of this compound that are more effective and easier to apply in the field.
Métodos De Síntesis
N-cyclopropyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea can be synthesized using a variety of methods, including the reaction of cyclopropylamine with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) followed by reaction with thiourea. Another method involves the reaction of cyclopropyl isocyanate with 2,2,6,6-tetramethylpiperidine to form the corresponding urea, which is then reacted with thiourea.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been extensively studied for its potential applications in agriculture. It has been shown to promote cell division and differentiation in a variety of plant species, including grapes, kiwifruit, and apples. This compound has also been shown to increase fruit size, improve fruit quality, and enhance resistance to abiotic stress.
Propiedades
IUPAC Name |
1-cyclopropyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3S/c1-12(2)7-10(8-13(3,4)16-12)15-11(17)14-9-5-6-9/h9-10,16H,5-8H2,1-4H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDRISSSMJJJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=S)NC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797634 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5741167.png)
![2,2-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5741169.png)

![7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5741181.png)






![2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5741236.png)
![N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide](/img/structure/B5741254.png)

